Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-(2,2,2-trifluoroethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-10-4-6(7,8)9;/h10H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNQOKQVSHNBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride typically involves the reaction of ethyl glycinate hydrochloride with 2,2,2-trifluoroethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride can undergo various chemical reactions, including:
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride is used as a reagent in organic synthesis, particularly for the preparation of fluorinated compounds. Its trifluoroethyl group enhances the lipophilicity and reactivity of the resulting molecules .
- Fluorinated Compound Preparation : The compound serves as a precursor for synthesizing various fluorinated compounds that are valuable in both academic research and industrial applications .
Biology
- Proteomics Research : In biological studies, this compound is utilized to investigate protein interactions and modifications. Its unique chemical properties allow it to act as a tagging agent for proteins in proteomic analyses .
- Antimicrobial Properties : Preliminary studies suggest that Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate exhibits antibacterial and antifungal activities. This is attributed to its ability to disrupt cellular processes by interfering with nucleophilic sites in target organisms .
Medicine
- Pharmaceutical Intermediate : The compound is significant in pharmaceutical chemistry as it acts as an intermediate in the synthesis of drugs that contain fluorine atoms—known for their enhanced biological activity .
- Potential Therapeutic Applications : There is ongoing research into its use in developing treatments for various diseases due to its structural similarities with other bioactive compounds. For example, it has been explored in the context of drug design for neurodegenerative diseases like Alzheimer's .
Case Study 1: Synthesis of Fluorinated Drugs
A study demonstrated the use of this compound as a key reagent in synthesizing benzothiazole-containing prodrugs of riluzole. These compounds were evaluated for their efficacy in mono- and combination therapies for neurological disorders .
Case Study 2: Proteomics Application
In another research project focusing on proteomics, this compound was employed to label proteins selectively. The study highlighted its effectiveness in analyzing protein interactions within cellular environments, showcasing its utility in biological research .
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, through its trifluoroethyl group . This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl trifluoroacetate: This compound is also used in organic synthesis and has similar applications in the preparation of fluorinated compounds.
2,2,2-Trifluoroethylamine hydrochloride: Another fluorinated compound used in the synthesis of pharmaceuticals and agrochemicals.
2,2,2-Trifluoroethylamine: Utilized in the derivatization of carboxylic acids and other organic synthesis applications.
This compound is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to other fluorinated compounds .
Biological Activity
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group enhances the compound's lipophilicity, which may improve its interaction with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula
- Chemical Formula : C6H10F3N O2
- Molecular Weight : 201.15 g/mol
Structural Features
The presence of the trifluoroethyl group significantly influences the compound's properties:
- Lipophilicity : The trifluoroethyl moiety increases the lipophilicity, facilitating better membrane permeability.
- Biological Interactions : The amino group allows for interactions with various biological receptors, enhancing its potential pharmacological effects.
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may disrupt cellular processes in target organisms by interfering with nucleophilic sites, which is typical for compounds exhibiting antibacterial and antifungal properties.
Antimicrobial Properties
Research indicates that this compound exhibits both antibacterial and antifungal activities:
- Antibacterial Activity : It has been shown to disrupt bacterial cell membranes and inhibit growth.
- Antifungal Activity : Similar mechanisms may apply to fungi, where it disrupts cellular integrity and function.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally related to this compound:
- Study on Trifluoroethyl Dopamine Analogs :
- Microtubule Stabilization :
Applications in Drug Development
This compound is positioned as a potential lead compound in drug development due to its unique structure and biological activity. Its applications include:
- Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceuticals that require fluorinated compounds for enhanced activity.
- Agricultural Chemistry : Potential use in developing agrochemicals due to its biological activity against pests.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-(trifluoroacetamido)acetate | C6H8F3N O2 | Contains an acetamido group instead of amino |
| 2,2,2-Trifluoroethyl acetate | C4H5F3O2 | Lacks amino functionality; primarily an ester |
| Ethyl 4-(trifluoromethyl)phenylacetate | C10H9F3O2 | Contains a phenyl group; different biological activity |
Q & A
Q. What are the recommended synthetic routes for preparing Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl 2-aminoacetate hydrochloride with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base (e.g., K₂CO₃ or Et₃N) in anhydrous solvents like acetonitrile or DMF. Reaction optimization should focus on molar ratios (e.g., 1:1.2 for aminoacetate:trifluoroethyl halide), temperature (40–60°C), and reaction time (12–24 hours) to maximize yield. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to achieve ≥95% purity. Monitor progress using TLC (Rf ~0.3–0.5 in 9:1 CH₂Cl₂:MeOH) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Standard characterization includes:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show peaks for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), the trifluoroethyl group (δ 3.5–3.7 ppm, quartet; CF₃ at δ 120–125 ppm in ¹³C NMR), and the aminoacetate backbone (δ 3.2–3.4 ppm, singlet) .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ or [M-Cl]⁺ ions consistent with the molecular formula C₆H₁₁ClF₃NO₂ (calculated MW: 229.6 g/mol).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% deviation) .
Q. What solvents and storage conditions are optimal for this compound?
Methodological Answer: The compound is hygroscopic and should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C. It is soluble in polar aprotic solvents (DMF, DMSO) and ethanol but has limited solubility in water (≈0.7 mg/mL). Avoid exposure to strong acids, bases, or oxidizing agents to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Methodological Answer: Yield inconsistencies often arise from incomplete mixing or heat transfer in large-scale reactions. To mitigate this:
- Use continuous flow reactors to maintain consistent temperature and reagent ratios .
- Implement in-line FTIR or HPLC monitoring to track intermediate formation.
- Optimize purification via fractional crystallization (e.g., using ethanol/hexane gradients) to recover product from side reactions (e.g., over-alkylation byproducts) .
Q. What strategies are recommended for analyzing the compound’s stability under varying pH conditions?
Methodological Answer: Conduct accelerated stability studies by:
- Preparing buffered solutions (pH 1–12) and incubating the compound at 25°C and 40°C.
- Sampling at intervals (0, 7, 14, 28 days) and analyzing degradation via HPLC-UV (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Identifying degradation products (e.g., hydrolysis to 2-[(2,2,2-trifluoroethyl)amino]acetic acid) using LC-MS/MS .
Q. How can conflicting crystallography data be addressed when determining the compound’s solid-state structure?
Methodological Answer: If X-ray diffraction data (e.g., space group or unit cell parameters) conflict with literature:
- Verify crystal quality by ensuring single crystals are grown via slow evaporation (e.g., from ethanol/ethyl acetate).
- Re-examine hydrogen bonding patterns; trifluoroethyl groups may induce atypical packing (e.g., C–F···H interactions).
- Cross-validate with DFT calculations (B3LYP/6-31G* level) to compare experimental and theoretical bond lengths/angles .
Data Contradiction and Mechanistic Analysis
Q. How should researchers interpret unexpected byproducts in the synthesis of this compound?
Methodological Answer: Common byproducts include:
- Ethyl 2-[bis(2,2,2-trifluoroethyl)amino]acetate hydrochloride : Formed via over-alkylation. Mitigate by reducing trifluoroethyl halide equivalents or reaction time.
- Ethyl 2-aminoacetate free base : Results from incomplete protonation. Ensure stoichiometric HCl is added during workup .
Use GC-MS or preparative TLC to isolate and characterize byproducts.
Q. What experimental approaches validate the compound’s role as a intermediate in drug discovery?
Methodological Answer:
- Perform SAR studies by modifying the trifluoroethyl or ester groups and testing biological activity (e.g., enzyme inhibition).
- Use radiolabeling (³H or ¹⁴C isotopes) to track metabolic pathways in vitro.
- Collaborate with computational chemists to model binding affinities (e.g., docking studies with target proteins) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
